N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a triazine ring substituted with phenylthio groups and a benzenesulfonamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiophenol in the presence of a base such as triethylamine. This reaction forms the intermediate 4,6-bis(phenylthio)-1,3,5-triazine, which is then reacted with benzenesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The phenylthio groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield various reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio groups and the triazine ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Comparison: N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its combination of a triazine ring and phenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, specificity, and versatility in various applications .
Biological Activity
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazine core with two phenylsulfanyl groups and a benzenesulfonamide moiety. The molecular formula is C16H14N4O2S3, and it exhibits notable solubility in organic solvents such as methylene chloride and chloroform. Its structural characteristics contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-468 (Breast) | 3.99 ± 0.21 |
CCRF-CM (Leukemia) | 4.51 ± 0.24 |
These findings indicate that the compound can effectively induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspases .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G0-G1 and S phases.
- Apoptosis Induction : Increased levels of cleaved caspases (caspase 3 and 9) suggest that the compound triggers apoptotic pathways in cancer cells.
Inhibition of Carbonic Anhydrases
Another area of interest is the inhibition of carbonic anhydrases (CAs). Research indicates that derivatives of benzenesulfonamides can act as potent inhibitors of CAs, which are crucial for various physiological processes. The interaction with CAs may contribute to their therapeutic effects in conditions such as heart failure and pulmonary hypertension .
Case Studies and Experimental Findings
A study focusing on the biological activity of sulfonamide derivatives revealed that this compound exhibited favorable interactions with calcium channels in isolated rat heart models. The experimental design included various doses of the compound to evaluate its impact on perfusion pressure:
Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|---|
I | Control (Krebs-Henseleit solution only) | - | Baseline |
II | N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]b.s. | 0.001 | Significant decrease |
III | Other sulfonamide derivatives | 0.001 | Variable effects |
Results indicated a time-dependent decrease in perfusion pressure when treated with this compound compared to controls .
Properties
CAS No. |
62752-07-2 |
---|---|
Molecular Formula |
C21H16N4O2S3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O2S3/c26-30(27,18-14-8-3-9-15-18)25-19-22-20(28-16-10-4-1-5-11-16)24-21(23-19)29-17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
InChI Key |
PQRCDXGSBZCDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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